molecular formula C7H13NO2 B13890973 beta-Ethylaminoacrylic acid ethyl ester CAS No. 55330-56-8

beta-Ethylaminoacrylic acid ethyl ester

Cat. No.: B13890973
CAS No.: 55330-56-8
M. Wt: 143.18 g/mol
InChI Key: CWXQXBOCQOBFBI-UHFFFAOYSA-N
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Description

Beta-Ethylaminoacrylic acid ethylester: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethylaminoacrylic acid ethylester typically involves the esterification of beta-Ethylaminoacrylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of beta-Ethylaminoacrylic acid ethylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-Ethylaminoacrylic acid ethylester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: New esters or amides.

Scientific Research Applications

Chemistry: Beta-Ethylaminoacrylic acid ethylester is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis and other biochemical processes.

Industry: In the industrial sector, this compound is used in the production of polymers and resins, which are essential components in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of beta-Ethylaminoacrylic acid ethylester involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases, leading to the formation of beta-Ethylaminoacrylic acid and ethanol. This hydrolysis reaction is crucial for its biological activity and applications in drug delivery systems.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with similar chemical properties but different applications.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Ethyl propionate: Used in the production of perfumes and as a solvent.

Uniqueness: Beta-Ethylaminoacrylic acid ethylester stands out due to its unique structure, which includes an amino group. This functional group allows for additional chemical modifications and interactions, making it more versatile in various applications compared to other esters.

Properties

CAS No.

55330-56-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 3-(ethylamino)prop-2-enoate

InChI

InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3

InChI Key

CWXQXBOCQOBFBI-UHFFFAOYSA-N

Canonical SMILES

CCNC=CC(=O)OCC

Origin of Product

United States

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